

7-Oxo-Ganoderic Acid Z (C30H46O4): A

**Technical Guide for Researchers** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | 7-Oxo-ganoderic acid Z |           |
| Cat. No.:            | B12400513              | Get Quote |

An In-depth Examination of a Bioactive Triterpenoid from Ganoderma lucidum

## **Abstract**

**7-Oxo-ganoderic acid Z**, a lanostane-type triterpenoid with the molecular formula C30H46O4, is a constituent of the medicinal mushroom Ganoderma lucidum (Reishi). This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its known biological activities, putative mechanisms of action, and relevant experimental methodologies. While specific quantitative data and detailed mechanistic studies on **7-Oxo-ganoderic acid Z** are limited in publicly available literature, this guide consolidates the existing information and draws parallels from closely related ganoderic acids to provide a foundational understanding for future research.

## Introduction

Ganoderma lucidum has been a cornerstone of traditional medicine in Asia for centuries, valued for its diverse therapeutic properties. Modern phytochemical investigations have identified a plethora of bioactive compounds within this fungus, with triterpenoids, particularly ganoderic acids, being a major focus of scientific inquiry. These compounds are biosynthesized via the mevalonate/isoprenoid pathway and are recognized for their potential anti-inflammatory, antioxidant, and anti-cancer activities. **7-Oxo-ganoderic acid Z** is one such triterpenoid, though it remains less characterized than other prominent ganoderic acids like Ganoderic Acid A. This guide aims to collate the available information on **7-Oxo-ganoderic acid Z** and provide a framework for its further investigation.



**Physicochemical Properties** 

| Property          | Value                                                                                                                                                                   |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Molecular Formula | C30H46O4                                                                                                                                                                |  |
| Molecular Weight  | 470.68 g/mol                                                                                                                                                            |  |
| IUPAC Name        | (2E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |  |
| CAS Number        | 929248-72-6                                                                                                                                                             |  |
| Appearance        | Not specified in available literature                                                                                                                                   |  |
| Solubility        | Likely soluble in organic solvents such as methanol, ethanol, and DMSO                                                                                                  |  |

## **Biological Activities and Quantitative Data**

Direct quantitative data on the biological activities of **7-Oxo-ganoderic acid Z** are scarce in the reviewed literature. However, studies on closely related compounds provide valuable insights into its potential efficacy.

| Compound                   | Biological<br>Activity | Cell Line                   | Assay     | Result                  |
|----------------------------|------------------------|-----------------------------|-----------|-------------------------|
| 7-Oxo-ganoderic<br>acid Z2 | Anti-tumor             | H460 (Human<br>lung cancer) | MTT Assay | IC50: 43.1<br>μmol/L[1] |

Note: The provided IC50 value is for **7-Oxo-ganoderic acid Z**2, a closely related compound. Further studies are required to determine the specific activity of **7-Oxo-ganoderic acid Z**.

Ganoderic acids, as a class, are known to modulate key signaling pathways involved in inflammation and cancer, such as the NF-kB and MAPK pathways. It is plausible that **7-Oxoganoderic acid Z** shares these properties.



# **Signaling Pathways**

While the precise interactions of **7-Oxo-ganoderic acid Z** with cellular signaling pathways have not been elucidated, the activities of other ganoderic acids suggest potential involvement in the following pathways:

## **NF-kB Signaling Pathway**

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Many ganoderic acids have been shown to inhibit the activation of NF-κB. A proposed general mechanism is the inhibition of IκBα phosphorylation and degradation, which prevents the translocation of the p65/p50 NF-κB dimer to the nucleus.



Click to download full resolution via product page

Caption: Proposed inhibition of the NF-kB signaling pathway by **7-Oxo-ganoderic acid Z**.

# **MAPK Signaling Pathway**

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Ganoderic acids have been reported to modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38.





Click to download full resolution via product page

Caption: Putative modulation of the MAPK/ERK signaling pathway by **7-Oxo-ganoderic acid Z**.

# **Experimental Protocols**

Detailed experimental protocols for **7-Oxo-ganoderic acid Z** are not readily available. The following are generalized protocols for the extraction of ganoderic acids and the assessment of their cytotoxic activity, which can be adapted for the study of **7-Oxo-ganoderic acid Z**.

## **Extraction and Isolation of Ganoderic Acids**

This protocol provides a general framework for the extraction and purification of ganoderic acids from Ganoderma lucidum.





Click to download full resolution via product page

Caption: General workflow for the extraction and isolation of ganoderic acids.



#### Methodology:

- Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a suitable organic solvent, such as ethanol or methanol, typically using a Soxhlet apparatus or maceration.
- Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Fractionation: The crude extract is then subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform/methanol or hexane/ethyl acetate) to separate different fractions.
- Purification: Fractions containing the desired ganoderic acids are further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
- Structural Elucidation: The purity and structure of the isolated compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

## **Cytotoxicity Assessment (MTT Assay)**

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

#### Methodology:

- Cell Seeding: Cancer cells (e.g., H460) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of **7-Oxo-ganoderic acid Z** (dissolved in a suitable solvent like DMSO and diluted in culture medium) for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (medium with the solvent) is also included.



- MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
- Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

## **Conclusion and Future Directions**

**7-Oxo-ganoderic acid Z** is a promising, yet understudied, bioactive compound from Ganoderma lucidum. While its specific biological activities and mechanisms of action are not well-defined, the existing knowledge on related ganoderic acids suggests its potential as an anti-inflammatory and anti-cancer agent. Future research should focus on:

- Isolation and Purification: Developing efficient methods for the isolation of 7-Oxo-ganoderic acid Z in sufficient quantities for comprehensive biological evaluation.
- Quantitative Biological Assays: Conducting a battery of in vitro assays to determine its IC50 values against a panel of cancer cell lines and its efficacy in relevant anti-inflammatory models.
- Mechanistic Studies: Elucidating the specific molecular targets and its precise effects on key signaling pathways, such as NF-kB and MAPK.
- In Vivo Studies: Evaluating the therapeutic potential of 7-Oxo-ganoderic acid Z in appropriate animal models of cancer and inflammatory diseases.

A more thorough investigation of **7-Oxo-ganoderic acid Z** will contribute to a deeper understanding of the therapeutic potential of Ganoderma lucidum and may lead to the development of novel drug candidates.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. CN104031107A Method for extracting ganoderic acid A from ganoderma lucidum -Google Patents [patents.google.com]
- To cite this document: BenchChem. [7-Oxo-Ganoderic Acid Z (C30H46O4): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400513#7-oxo-ganoderic-acid-z-molecular-formula-c30h46o4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com